molecular formula C19H23Cl2N5O B12266533 4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12266533
M. Wt: 408.3 g/mol
InChI Key: BSEPUVYISIMVEL-UHFFFAOYSA-N
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Description

4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-Dichlorobenzyl Chloride: This is achieved by reacting 2,4-dichlorotoluene with chlorine gas in the presence of a catalyst.

    Formation of 4-[(2,4-Dichlorophenyl)methyl]piperazine: This intermediate is synthesized by reacting 2,4-dichlorobenzyl chloride with piperazine under controlled conditions.

    Synthesis of 4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidine): This step involves the reaction of 4-[(2,4-Dichlorophenyl)methyl]piperazine with 4-chloropyrimidine in the presence of a base.

    Final Formation of this compound: The final compound is obtained by reacting the previous intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{4-[(2,3-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: Similar structure but with a different substitution pattern on the aromatic ring.

    4-(2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: Fluorine atoms replace chlorine atoms, leading to different chemical properties.

Uniqueness

4-(2-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

IUPAC Name

4-[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H23Cl2N5O/c20-16-2-1-15(17(21)13-16)14-24-5-7-26(8-6-24)19-22-4-3-18(23-19)25-9-11-27-12-10-25/h1-4,13H,5-12,14H2

InChI Key

BSEPUVYISIMVEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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